molecular formula C27H31N5 B2597476 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 442572-78-3

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2597476
CAS No.: 442572-78-3
M. Wt: 425.58
InChI Key: FVHTXFRNIZYBKQ-UHFFFAOYSA-N
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Description

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyrido[1,2-a]benzimidazole core, which is known for its biological activity and structural versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile with 4-(diethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Butyl-1-(4-ethoxyanilino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 1-(4-diethylaminoanilino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
  • 2-allyl-1-{[3-(diethylamino)propyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile .

Uniqueness

2-Butyl-1-{[4-(diethylamino)phenyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific structural features, such as the combination of a butyl group and a diethylamino phenyl group.

Properties

IUPAC Name

2-butyl-1-[4-(diethylamino)anilino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N5/c1-5-8-11-22-19(4)23(18-28)27-30-24-12-9-10-13-25(24)32(27)26(22)29-20-14-16-21(17-15-20)31(6-2)7-3/h9-10,12-17,29H,5-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHTXFRNIZYBKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC=C(C=C4)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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